3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound belonging to the oxadiazole family, which is notable for its diverse biological activities and applications in medicinal chemistry. The oxadiazole ring system is characterized by its five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. This compound's unique structure contributes to its potential as a pharmacologically active agent.
The synthesis and characterization of 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can be traced back to various studies focused on the development of oxadiazole derivatives. Notably, oxadiazoles have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties, making them a subject of interest in drug discovery and development.
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is classified as a 1,2,4-oxadiazole derivative. Oxadiazoles are further categorized based on the substitution patterns on the ring and the presence of additional functional groups. This compound features a bromophenyl group at the 3-position of the oxadiazole ring.
The synthesis of 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves a multi-step process that includes the formation of the oxadiazole ring through condensation reactions.
For instance, one method involves refluxing p-chlorophenoxyacetic acid hydrazide with substituted aromatic aldehydes in ethanol to form a Schiff base, which is then cyclized to yield the oxadiazole derivative through heating with acetic anhydride .
The molecular structure of 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can be represented as follows:
Crystallographic studies may reveal bond lengths and angles that define the spatial arrangement of atoms within the molecule. For example:
The reactivity of 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one includes nucleophilic substitutions and electrophilic additions due to the presence of electron-withdrawing groups like bromine and carbonyl functionalities.
Reactions may involve:
The mechanism of action for compounds like 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one often involves interaction with biological targets such as enzymes or receptors.
For example:
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound and confirm its structure.
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has potential applications in:
The 1,2,4-oxadiazole heterocycle—a five-membered ring containing one oxygen and two nitrogen atoms—was first synthesized in 1884 by Tiemann and Krüger. Initially termed "azoxime" or "furo[ab]diazole," it remained largely unexplored until the mid-20th century when its photochemical rearrangement properties sparked broader interest [1]. The 1960s marked a pivotal milestone with the introduction of oxolamine, the first commercially available 1,2,4-oxadiazole-containing drug, used clinically as a cough suppressant. This breakthrough validated the scaffold's biological relevance and opened avenues for therapeutic development [1].
The 1980s–2000s witnessed accelerated exploration of the scaffold's bioisosteric properties. Researchers systematically leveraged 1,2,4-oxadiazole as a metabolically stable replacement for ester and amide functionalities, addressing hydrolysis vulnerabilities in drug candidates. This strategy proved critical in optimizing pharmacokinetic profiles, exemplified by the antiviral drug pleconaril and the muscular dystrophy therapeutic ataluren [1] . Concurrently, the discovery of phidianidines A and B in 2011—naturally occurring 1,2,4-oxadiazoles isolated from the sea slug Phidiana militaris—revealed inherent cytotoxic activity against tumor cell lines (e.g., HeLa, CaCo-2) and agonist effects against PTP1B and CXCR4 receptors [1]. These findings underscored the scaffold's dual role in drug design and natural product chemistry.
Synthetic methodologies evolved in parallel. Early routes relied on Tiemann's approach (amidoximes + acyl chlorides), which suffered from low yields and purification challenges [1]. Innovations emerged, such as:
Table 1: Marketed Drugs Featuring 1,2,4-Oxadiazole Core
Drug Name | Therapeutic Category | Key Target/Mechanism |
---|---|---|
Oxolamine | Anti-tussive | Cough suppression (mechanism incompletely defined) |
Prenoxdiazine | Anti-tussive | Peripheral airway receptor modulation |
Ataluren | Duchenne muscular dystrophy | Read-through of nonsense mutations |
Pleconaril | Antiviral | Inhibition of viral capsid binding |
Fasiplon | Anxiolytic | Non-benzodiazepine GABA receptor modulation |
Recent research (2020–present) focuses on targeted anticancer applications. Hybrid molecules linking 1,2,4-oxadiazoles to fluoropyrimidines (e.g., 5-FU derivatives) demonstrate enhanced cytotoxicity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines. These constructs exploit synergistic mechanisms: thymidylate synthase inhibition (from 5-FU) combined with kinase modulation or DNA intercalation (from oxadiazole pharmacophores) [9].
Brominated aryl groups—particularly 3- and 4-bromophenyl substituents—serve as strategic structural motifs in 1,2,4-oxadiazole design. Bromine's large atomic radius (1.85 Å) and moderate electronegativity (2.96) create localized regions of electron density that influence molecular conformation and target interactions. These properties enable three key functions:
Table 2: Biological Activities of Select Brominated 1,2,4-Oxadiazoles
Compound | Biological Activity | Potency (IC₅₀/MIC) | Mechanistic Insight |
---|---|---|---|
3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one | DNA gyrase inhibition (E. coli) | 1.2 µM | ATP-binding site competition |
Bis-oxadiazole with 4-bromophenethyl | Anti-MRSA | MIC = 0.78 µg/mL | PBP2a inhibition |
3-(5-Bromothiophen-3-yl)-4H-1,2,4-oxadiazol-5-one | Cytotoxicity (HCT-116) | IC₅₀ = 3.7 µM | Tubulin depolymerization |
Structure-activity relationship (SAR) studies reveal stringent steric requirements for meta-bromophenyl efficacy. Derivatives with 3-bromophenyl groups exhibit ~5-fold higher potency in kinase assays (e.g., RET kinase) versus ortho- or para-isomers, likely due to optimal hydrophobic filling of allosteric sites [1] . Computational modeling confirms the 3-bromophenyl moiety's role in stabilizing aryl–receptor interactions through halogen bonding with carbonyl backbones (e.g., C=O···Br distances: 3.2–3.5 Å) [6].
The integration of brominated 1,2,4-oxadiazoles into hybrid architectures represents a frontier in drug discovery. Recent work fuses 3-(3-bromophenyl)-1,2,4-oxadiazol-5-one with triazole or thiazole units, yielding multi-target inhibitors with nanomolar affinities for HDAC6 and VEGFR-2. These advances underscore bromine’s enduring utility in balancing lipophilicity (log P optimization) and target engagement within this pharmacophore class [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5